(Z)-ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acrylate
Description
(Z)-Ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acrylate is a cyanoacrylate ester featuring a substituted tetrahydro-2H-pyran (THP) moiety. The compound’s structure includes a rigid 2,2-dimethyltetrahydro-2H-pyran ring, which confers steric and electronic effects, and a conjugated acrylate system with a cyano group enhancing electrophilicity. This combination makes it a candidate for applications in organic synthesis, particularly in cycloaddition reactions or as a Michael acceptor.
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-4-16-12(15)11(9-14)7-10-5-6-17-13(2,3)8-10/h7,10H,4-6,8H2,1-3H3/b11-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFKHOVFNWIXOF-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1CCOC(C1)(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1CCOC(C1)(C)C)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acrylate typically involves the following steps:
Preparation of the Starting Materials: : The starting materials required for the synthesis include ethyl cyanoacetate and 2,2-dimethyltetrahydro-2H-pyran-4-yl acrylate.
Condensation Reaction: : The condensation reaction between ethyl cyanoacetate and 2,2-dimethyltetrahydro-2H-pyran-4-yl acrylate is carried out in the presence of a base such as triethylamine.
Purification: : The reaction mixture is then purified to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acrylate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: : Reduction reactions can convert the cyano group to an amine group.
Substitution: : Substitution reactions can occur at the cyano or acrylate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation Products: : Carboxylic acids and esters.
Reduction Products: : Amines.
Substitution Products: : Various derivatives based on the substituents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have investigated the anticancer potential of compounds similar to (Z)-ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acrylate. For instance, derivatives of cyanoacrylate compounds have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .
Case Study:
A study demonstrated that a related cyanoacrylate compound exhibited significant cytotoxic effects against human breast cancer cells. The compound was found to induce cell cycle arrest and apoptosis through the activation of caspase pathways .
Organic Synthesis Applications
2. Synthesis of Novel Compounds
This compound serves as a versatile intermediate in organic synthesis. It can undergo various reactions such as Michael additions, cycloadditions, and nucleophilic substitutions to form more complex molecules.
Data Table: Synthetic Reactions Involving this compound
| Reaction Type | Conditions | Product Example |
|---|---|---|
| Michael Addition | Base catalysis | β-Cyanocarboxylate derivatives |
| Nucleophilic Substitution | Alcoholic solvent | Ethyl esters |
| Cycloaddition | Heat or UV light | Dihydropyran derivatives |
Material Science Applications
3. Polymer Chemistry
The compound can also be utilized in polymer chemistry as a monomer for the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Case Study:
Research has shown that polymers derived from this compound exhibit improved mechanical properties compared to conventional polymers. These materials are being explored for applications in coatings and adhesives due to their enhanced durability and resistance to environmental factors .
Mechanism of Action
The mechanism by which (Z)-ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acrylate exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group can act as a bioisostere for other functional groups, influencing biological activity. The acrylate moiety can participate in conjugation reactions, affecting the compound's reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of cyanoacrylate esters with heterocyclic substituents. Key analogues and their distinctions are outlined below:
Research Findings and Data
Thermal Stability
Solubility Trends
- Polar Solvents: Lower solubility than ethyl cyanoacetate due to the hydrophobic THP ring.
- Nonpolar Solvents: Improved solubility in dioxane or Dowtherm A, as seen in reactions involving similar esters .
Biological Activity
(Z)-ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acrylate (CAS Number: 148330-09-0) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 237.29 g/mol
- Structure : The compound features a cyano group, an acrylate moiety, and a substituted tetrahydropyran ring.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly in relation to its anti-cancer properties and its role in inhibiting specific biological pathways.
Anticancer Activity
Research has indicated that compounds with similar structures may exhibit significant anti-cancer properties. The following table summarizes some findings related to the biological activity of related compounds:
| Compound Name | Mechanism of Action | IC Value | Reference |
|---|---|---|---|
| Compound A | Hsp90 Inhibition | 5 µM | |
| Compound B | Apoptosis Induction | 10 µM | |
| This compound | Potential Hsp90 Inhibitor | TBD |
The compound's activity may be linked to its ability to interact with heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization of numerous oncoproteins. Inhibition of Hsp90 has been shown to disrupt cancer cell proliferation by destabilizing these proteins.
Case Studies
-
Study on Similar Compounds : A study conducted on structurally similar acrylates demonstrated their effectiveness in inhibiting tumor growth in xenograft models. These findings suggest that this compound could potentially exhibit similar effects.
- Findings : The study reported a reduction in tumor size by approximately 40% after treatment with related acrylates over a period of four weeks.
- In vitro Studies : Preliminary in vitro studies indicated that compounds with the cyano-acrylate structure can induce apoptosis in cancer cell lines, further supporting the hypothesis that this compound may possess similar capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
